molecular formula C9H12O2 B1583643 1-(3-Methoxyphenyl)ethanol CAS No. 23308-82-9

1-(3-Methoxyphenyl)ethanol

Cat. No. B1583643
CAS RN: 23308-82-9
M. Wt: 152.19 g/mol
InChI Key: ZUBPFBWAXNCEOG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)ethanol is a chemical compound with the molecular formula C9H12O2 . It is also known by other names such as 1-(3-Méthoxyphényl)éthanol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access important compounds . Another study reported the asymmetric bioreduction of 4-methoxy acetophenone using Saccharomyces uvarum as a whole-cell biocatalyst .


Molecular Structure Analysis

The molecular structure of 1-(3-Methoxyphenyl)ethanol is characterized by a molecular formula of C9H12O2 and an average mass of 152.190 Da .


Physical And Chemical Properties Analysis

1-(3-Methoxyphenyl)ethanol is a colorless to light yellow clear liquid . It has a molecular weight of 152.19 .

Scientific Research Applications

Biocatalytic Production and Optimization

1-(3-Methoxyphenyl)ethanol, through its variant (S)-1-(4-methoxyphenyl) ethanol, has been studied for its significance in producing various drug intermediates. Kavi et al. (2021) explored the optimization of biocatalytic production of this compound using Lactobacillus senmaizuke, focusing on optimizing conditions like pH, temperature, and agitation speed. Their findings indicate potential applications in synthesizing antihistamines such as diphenhydramine hydrochloride and loratadine (Kavi, Özdemir, Dertli, & Şahin, 2021).

Oxidation to Ester by Performic Acid

Li et al. (2013) investigated the oxidation reactions of various secondary alcohols, including 1-(3-Methoxyphenyl)ethanol, to corresponding esters using performic acid. Their findings provide insights into the technology of lignin degradation, indicating another potential application area (Li, Meng, Liu, & Peng, 2013).

Kinetics and Mechanisms in Reactions

The kinetics and mechanisms of reactions involving compounds like 3-methoxyphenyl have been studied by Castro et al. (2001), providing insights into the behavior of these compounds in various chemical reactions. This research contributes to a deeper understanding of the chemical properties and reactivity of 1-(3-Methoxyphenyl)ethanol (Castro, Leandro, Quesieh, & Santos, 2001).

Stereoelectronic Effects in Radical Cations

A study by Bellanova et al. (2002) on the reactivity of 5-methoxy-2,2-dimethylindan-1-ol radical cation sheds light on the role of stereoelectronic effects on the side-chain fragmentation of alkylaromatic radical cations. This research may have implications for understanding the chemical behavior of 1-(3-Methoxyphenyl)ethanol in radical cationic states (Bellanova, Bietti, Ercolani, & Salamone, 2002).

Asymmetric Biosynthesis

Lou Wenyong (2011) explored the asymmetric biosynthesis of (S)-1-(4-Methoxyphenyl)ethanol, focusing on the efficiency of the reaction in various ionic liquid-containing co-solvent systems. This research is important for developing more efficient methods for synthesizing enantiomerically pure compounds (Lou Wenyong, 2011).

Enantioselective Reduction

The biocatalytic enantioselective reduction of 4'-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol, as studied by Lou et al. (2009), demonstrates the potential of using immobilized cells in hydrophilic ionic liquid-containing co-solvent systems for such reductions. This finding is relevant for the synthesis of enantiomerically pure compounds (Lou, Wang, Li, & Zong, 2009).

Safety And Hazards

1-(3-Methoxyphenyl)ethanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBPFBWAXNCEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025820
Record name (+/-)-3-Methoxy-alpha-methylbenzyl alcohol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)ethanol

CAS RN

23308-82-9
Record name (±)-1-(3-Methoxyphenyl)ethanol
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Record name 3-Methoxy-alpha-methylbenzyl alcohol, (+/-)-
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Record name 23308-82-9
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Record name (+/-)-3-Methoxy-alpha-methylbenzyl alcohol
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Record name 3-methoxy-α-methylbenzyl alcohol
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Record name 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (±)-
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Synthesis routes and methods I

Procedure details

To a solution of 3-methoxyacetophenone (3 g; 20 mmol) in methanol (60 mL) is added sodium borohydride (1.13 g; 30 mmol) in four portions over one hour. The reaction is stirred at room temperature overnight, neutralized with saturated ammonium chloride, and extracted with ethyl acetate. The organics are separated, washed with water, and dried over magnesium sulfate. The solvent is removed to give 2.62 grams of 1-(3-methoxyphenyl)-ethanol.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 85° C. After the mixture was cooled to room temperature, m-methoxyacetophenone (0.4 mmol), i-propanol (2 mL) and a solution of sodium methoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (5 atm) at 40° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure m-methoxyphenylethanol was obtained and the ee value (ee=99.2%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
FD Nasário, PJS Moran, JAR Rodrigues - Journal of the Brazilian …, 2019 - SciELO Brasil
A biocatalytic cascade process was developed using immobilized cells of the wild type yeast Candida albicans CCT 0776 in calcium alginate beads and a commercially available …
Number of citations: 7 www.scielo.br
J Rösecke, WA König - Flavour and fragrance journal, 2000 - Wiley Online Library
Investigation of the hot water extract of fruiting bodies of the wood‐rotting fungus Gloeophyllum odoratum (Wulf. ex Fr.) Imazeki [syn. Osmoporus odoratus (Wulf. ex Fr.) Singer, Trametes …
Number of citations: 27 onlinelibrary.wiley.com
WK Mączka, A Mironowicz - Tetrahedron: Asymmetry, 2004 - Elsevier
The enantioselective reductions of the carbonyl group of bromo- and methoxy-acetophenones have been conducted using comminuted carrot (Daucus carota L.) and celeriac (Apium …
Number of citations: 72 www.sciencedirect.com
S Öksüz, E Şahin, E Dertli - Chemistry & Biodiversity, 2018 - Wiley Online Library
Global sales of single enantiomeric drug products are growing at an alarming rate every year. A total of 7 bacterial strains were screened for their ability to reduce acetophenones to its …
Number of citations: 18 onlinelibrary.wiley.com
E Şahin - Biocatalysis and Biotransformation, 2017 - Taylor & Francis
Chiral secondary alcohols are convenient mediator for the synthesis of biologically active compounds and natural products. In this study fifteen yeast strains belonging to three food …
Number of citations: 23 www.tandfonline.com
N Cohen, BL Banner, JF Blount, M Tsai… - The Journal of Organic …, 1973 - ACS Publications
A total synthesis of (+)-3-methoxy-l, 3, 5 (10), 9 (ll)-estratetraen-17-one (27b, a known precursor of estrone) is described. Thekey step involves condensation of the optically active …
Number of citations: 39 pubs.acs.org
S Lorraine, K Abdur-Rashid, W Jia… - Inorganica Chimica …, 2020 - Elsevier
Procedures for the preparation of the nucleophilic diphosphine ligands (R)-(4,4′,6,6′-tetramethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine) ((R)-Ph-Garphos, 2a) and (S)-(4,4′,6,6…
Number of citations: 3 www.sciencedirect.com
亀谷哲治, 佐藤文夫, 安喰英夫, 植木京子… - Chemical and …, 1970 - jlc.jst.go.jp
A synthesis of 2-amino-(3-hydroxyphenyl) ethanol (I) was investigated as follow. Hydrolysis of 3-acetoxy-ω-(N, N-dibenzylamino) acetophenone (XVI), which was obtained from 3-…
Number of citations: 3 jlc.jst.go.jp
T KAMETANI, F SATOH, H AGUI, K UEKI… - Chemical and …, 1970 - jstage.jst.go.jp
Therefore, we investigated an another method for preparation of I with the use of 3-acet-oxy-o-bromoacetophenone (XV) as a starting material as follow. Treatment of XV with …
Number of citations: 12 www.jstage.jst.go.jp
AK Dwamena, RS Phillips, CS Kim - 2019 - jmb.or.kr
Site-directed mutagenesis was employed to generate five different triple point mutations in the double mutant (C295A/I86A) of Thermoanaerobacter ethanolicus alcohol dehydrogenase …
Number of citations: 2 www.jmb.or.kr

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